

Stereochemistry of (R)-1-Boc-3-(hydroxymethyl)piperidine

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Compound of Interest

Compound Name:	(R)-1-Boc-3-(Hydroxymethyl)Piperidine
Cat. No.:	B127047

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An In-depth Technical Guide to the Stereochemistry of **(R)-1-Boc-3-(hydroxymethyl)piperidine**

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-1-Boc-3-(hydroxymethyl)piperidine is a valuable chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with a defined stereocenter at the C3 position, makes it an essential synthon for creating complex molecular architectures with precise three-dimensional orientations. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen enhances stability and allows for controlled, sequential reactions, while the primary hydroxyl group serves as a versatile handle for further functionalization. This guide provides a detailed overview of the stereochemical aspects of this compound, including its synthesis, analytical characterization, and applications.

Physicochemical and Stereochemical Properties

The stereochemical integrity of **(R)-1-Boc-3-(hydroxymethyl)piperidine** is paramount for its use in asymmetric synthesis. The (R) configuration dictates the spatial arrangement of substituents on the final drug candidate, which is often critical for target binding and pharmacological activity.

Table 1: Physicochemical and Optical Properties

Property	Value	Reference
CAS Number	140695-85-8	[1] [2]
Molecular Formula	C ₁₁ H ₂₁ NO ₃	[1]
Molecular Weight	215.29 g/mol	[1]
Appearance	White crystalline solid	
Melting Point	91-94 °C	[1] [2]
Optical Rotation [α]D	-20° (c=2 in Methanol)	[1] [2]

| Optical Purity | >98.0% | |

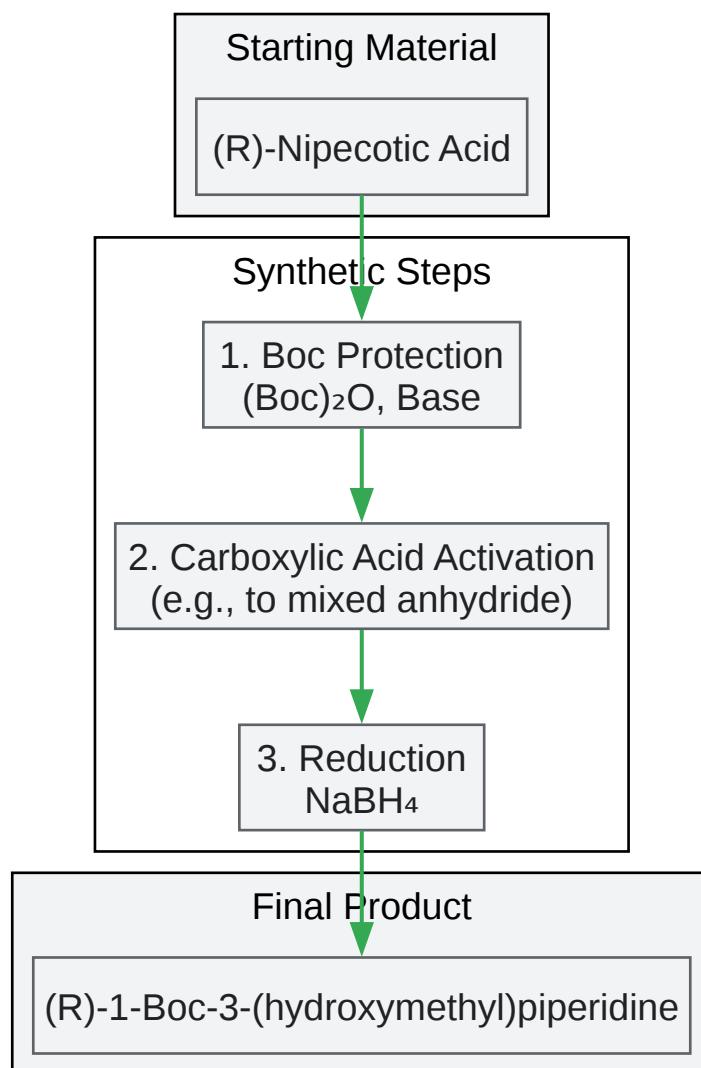
Stereoselective Synthesis Strategies

Achieving high enantiomeric purity is the primary challenge in the synthesis of **(R)-1-Boc-3-(hydroxymethyl)piperidine**. The main strategies involve utilizing a chiral starting material (chiral pool synthesis) or inducing stereoselectivity through an asymmetric reaction.

Synthesis from a Chiral Pool

A common and reliable method is to start from a readily available, enantiopure precursor such as (R)-nipecotic acid. The carboxylic acid functional group can be stereoselectively reduced to the primary alcohol.

Logical Synthesis Workflow



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Caption: Synthetic workflow starting from the chiral pool material (R)-nipecotic acid.

Asymmetric Reduction

Another prevalent strategy is the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone. This is often accomplished using chiral reducing agents or biocatalysis with ketoreductase (KRED) enzymes, which can provide high yields and excellent enantioselectivity.

Table 2: Comparison of Synthetic Approaches

Method	Key Reagents/Catalyst	Typical Yield	Typical Enantiomeric Excess (ee)	Reference
Chiral Pool Synthesis	(R)-Nipecotic Acid, (Boc) ₂ O, NaBH ₄	~70-85% (multi-step)	>99% (retains starting material purity)	
Asymmetric Reduction	N-Boc-3-piperidone, Chiral Borane Reagent	Variable	~90%	[3]

| Biocatalytic Reduction | N-Boc-3-piperidone, Ketoreductase (KRED) | >73% | >95% | |

Experimental Protocols

Protocol: Synthesis via Reduction of (R)-1-Boc-piperidine-3-carboxylic acid

This protocol describes the reduction of the carboxylic acid of commercially available (R)-1-Boc-nipecotic acid to the desired alcohol.

- Activation: Dissolve (R)-1-Boc-nipecotic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.
- Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
- Stir the resulting mixture at 0 °C for 1 hour to form the mixed anhydride.
- Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq) in water at 0 °C.
- Slowly add the mixed anhydride solution from step 3 to the NaBH₄ solution, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4 hours.

- Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography to yield **(R)-1-Boc-3-(hydroxymethyl)piperidine** as a white solid.

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This method is crucial for verifying the stereochemical integrity of the final product. It is adapted from a validated method for separating the (R) and (S) enantiomers of 1-Boc-3-hydroxypiperidine.[2]

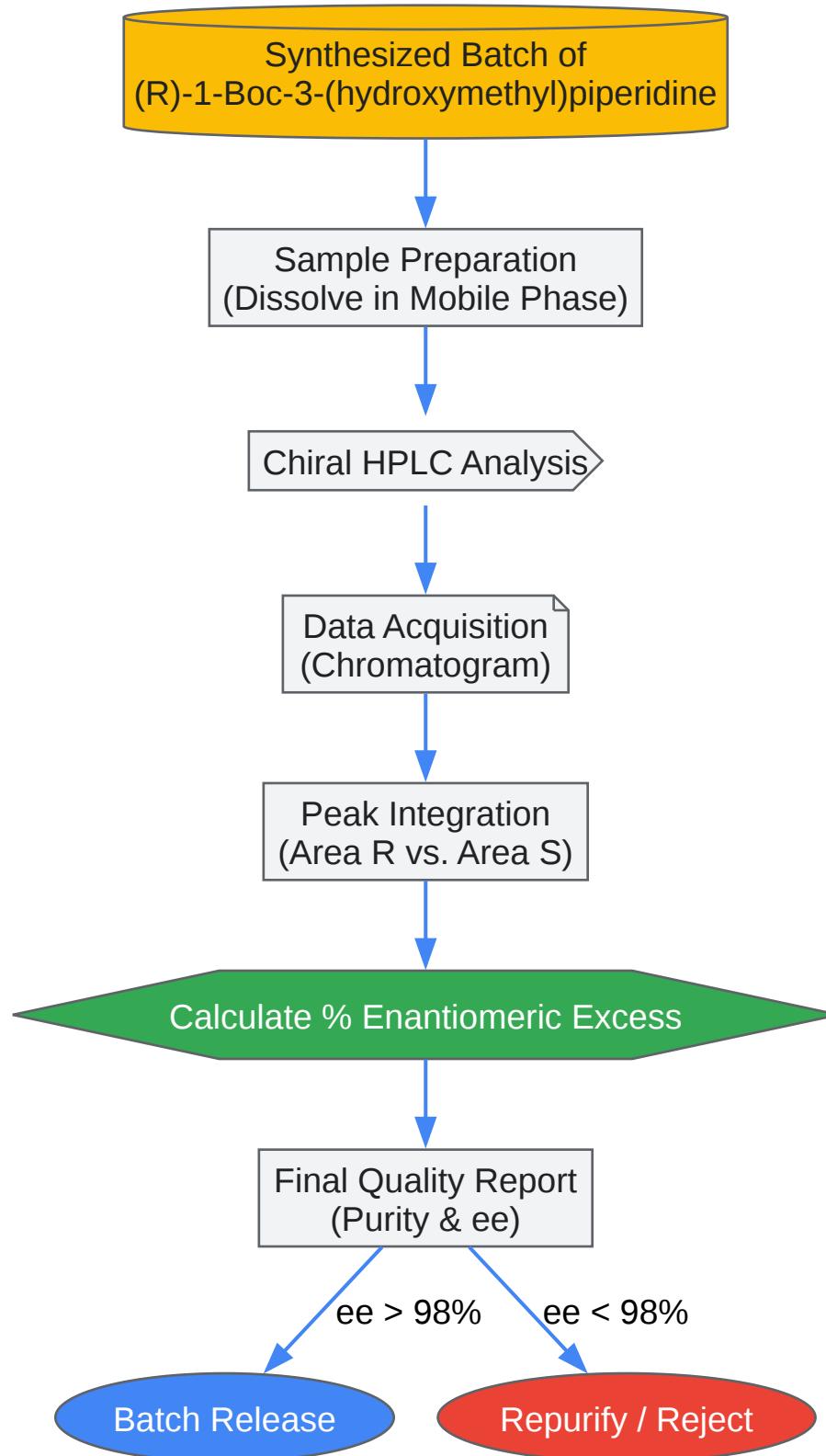
- Sample Preparation: Dissolve approximately 1 mg of the synthesized **(R)-1-Boc-3-(hydroxymethyl)piperidine** in 1 mL of the mobile phase.
- Chromatographic Conditions:
 - Instrument: HPLC system with UV detector.
 - Column: Chiralpak-IC3 (250 x 4.6 mm, 3 μm).[2]
 - Mobile Phase: Isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA) containing 0.2% Trifluoroacetic acid (e.g., 95:5 v/v).[2]
 - Flow Rate: 0.6 mL/min.[2]
 - Column Temperature: 30 °C.[2]
 - Injection Volume: 15 μL .[2]
 - Detection: UV at 210 nm.

- Analysis: Inject the sample. The undesired (S)-isomer will have a different retention time from the desired (R)-isomer. Calculate the enantiomeric excess (% ee) using the integrated peak areas of the two enantiomers: $\% \text{ ee} = [(\text{AreaR} - \text{AreaS}) / (\text{AreaR} + \text{AreaS})] \times 100$

Visualization of Key Workflows

Analytical Workflow for Quality Control

This diagram outlines the process for verifying the chemical and stereochemical purity of a synthesized batch.

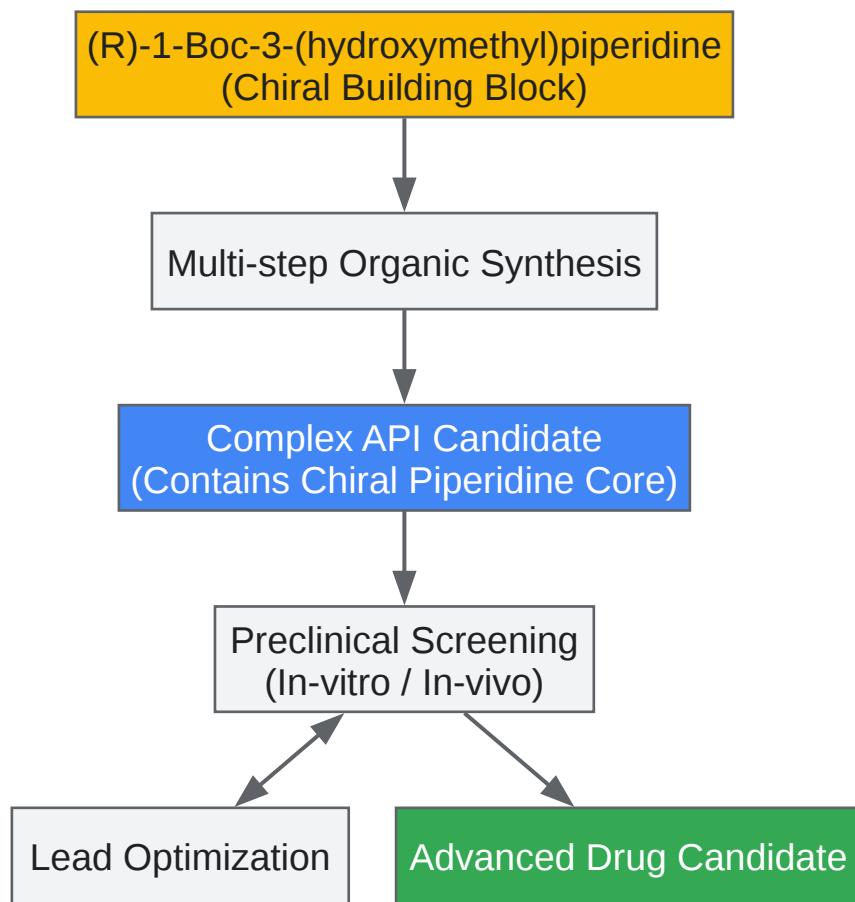


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Caption: Workflow for the chiral purity analysis of the target compound.

Role in Drug Development Logic

This compound is not an active agent itself but a critical starting material. This diagram shows its logical position in the drug development pipeline.



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Caption: The role of the chiral synthon in the drug discovery pipeline.

Conclusion

The stereochemistry of **(R)-1-Boc-3-(hydroxymethyl)piperidine** is a critical design element in the synthesis of numerous pharmaceutical agents. Its preparation in high enantiomeric purity, typically achieved via chiral pool synthesis or asymmetric reduction, is essential for its utility. Robust analytical methods, particularly chiral HPLC, are required to validate its stereochemical integrity before it can be employed in the synthesis of complex, biologically active molecules.

This guide provides the foundational data and protocols necessary for researchers to confidently utilize this important chiral building block.

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